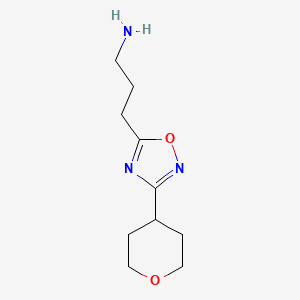

3-(3-(Tetrahydro-2h-pyran-4-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine

Description

Overview of the Compound’s Structural Motifs

The molecular architecture of 3-(3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine comprises three distinct components:

- Tetrahydropyran (THP) Ring : A six-membered saturated heterocycle containing five carbon atoms and one oxygen atom. The THP ring adopts a chair conformation in its lowest energy state, contributing to its structural rigidity and metabolic stability . Its electron-rich oxygen atom facilitates hydrogen bonding, enhancing solubility and target interactions.

- 1,2,4-Oxadiazole Ring : A five-membered heterocycle with two nitrogen atoms at positions 1 and 4 and one oxygen atom at position 2. This arrangement confers dipole moment asymmetry (≈3.5 Debye) , enabling bioisosteric mimicry of ester and amide functionalities while resisting hydrolytic degradation .

- Propan-1-Amine Side Chain : A three-carbon aliphatic chain terminating in a primary amine group. This moiety introduces basicity (pKa ≈10–11) and flexibility, allowing for conformational adaptability in binding pockets.

The connectivity of these motifs—THP at position 3 of the oxadiazole and propan-1-amine at position 5—creates a spatially balanced molecule with potential for multipoint target engagement. Table 1 summarizes key physicochemical properties derived from PubChem data :

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₇N₃O₂ |

| Molecular Weight | 211.26 g/mol |

| Hydrogen Bond Donors | 2 (amine, oxadiazole N) |

| Hydrogen Bond Acceptors | 4 (O, 3N) |

| Rotatable Bonds | 4 |

Historical Context and Discovery in Heterocyclic Chemistry

The synthesis and application of 1,2,4-oxadiazoles trace back to 1884, when Tiemann and Krüger first reported the heterocycle as “azoxime” . However, its medicinal potential remained unexplored until the mid-20th century, when oxolamine—a 1,2,4-oxadiazole derivative—emerged as a cough suppressant . Concurrently, tetrahydropyran derivatives gained prominence in the 1950s as protecting groups for alcohols, owing to their stability under basic conditions and ease of removal via acid hydrolysis .

The fusion of these motifs in 3-(3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine reflects modern strategies in rational drug design. The THP ring’s introduction mitigates the high lipophilicity (logD) associated with 1,2,4-oxadiazoles, which often leads to poor aqueous solubility . For instance, replacing a phenyl group with THP reduces logD by ≈1 unit while retaining metabolic stability . This synergy aligns with the broader shift toward “escape flatland” molecules in medicinal chemistry, where saturated rings enhance three-dimensionality and target selectivity.

Relevance in Contemporary Organic and Medicinal Chemistry Research

In drug discovery, this compound exemplifies three key trends:

- Bioisosteric Optimization : The 1,2,4-oxadiazole core serves as a non-classical bioisostere for labile esters, improving resistance to enzymatic hydrolysis. For example, in protease inhibitors, the oxadiazole’s nitrogen atoms mimic the carbonyl oxygen of peptide bonds, enabling competitive inhibition without susceptibility to esterases .

- Pharmacokinetic Enhancement : The THP ring’s chair conformation shields the oxygen atom from oxidative metabolism, prolonging half-life. Studies show THP-containing compounds exhibit 2–3× greater oral bioavailability compared to furan or tetrahydropyran analogs .

- Diverse Target Engagement : Preliminary screens indicate activity against neurological targets (e.g., σ receptors) and antimicrobial enzymes (e.g., penicillin-binding proteins) . The propan-1-amine side chain may facilitate entry into the central nervous system by mimicking endogenous polyamines.

Recent synthetic advances, such as room-temperature cyclization of O-acylamidoximes , have streamlined access to 1,2,4-oxadiazoles, enabling rapid exploration of structure-activity relationships (SAR). For instance, modifying the THP ring’s substituents (e.g., 4-methyl vs. 4-ethyl) alters logD by 0.3–0.5 units, fine-tuning blood-brain barrier permeability .

Properties

Molecular Formula |

C10H17N3O2 |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

3-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine |

InChI |

InChI=1S/C10H17N3O2/c11-5-1-2-9-12-10(13-15-9)8-3-6-14-7-4-8/h8H,1-7,11H2 |

InChI Key |

SMIFFLJMZAMHAN-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1C2=NOC(=N2)CCCN |

Origin of Product |

United States |

Preparation Methods

Synthesis Overview

The synthesis of this compound generally follows a convergent approach involving:

- Formation of the 1,2,4-oxadiazole ring via cyclocondensation reactions.

- Introduction of the tetrahydro-2H-pyran substituent through nucleophilic substitution or ring transformation.

- Attachment of the propan-1-amine side chain via alkylation or amide reduction steps.

These steps are supported by literature precedents on oxadiazole derivatives and related heterocycles.

Detailed Preparation Steps

Formation of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring is commonly synthesized by cyclocondensation of amidine oximes with carboxylic acid derivatives such as esters or acids. A typical route involves:

- Starting from a nitrile precursor, conversion to amidine oxime via hydroxylamine treatment.

- Cyclocondensation of the amidine oxime with an activated carboxylic acid derivative under dehydrating conditions (e.g., trichloroacetic anhydride) to afford the oxadiazole ring.

This method ensures regioselective formation of the 1,2,4-oxadiazole core.

Incorporation of the Tetrahydro-2H-pyran Moiety

The tetrahydro-2H-pyran ring is introduced at the 3-position of the oxadiazole ring. This can be achieved by:

- Using a tetrahydro-2H-pyran-4-yl substituted hydrazide or nitrile precursor during the oxadiazole ring formation.

- Alternatively, nucleophilic substitution reactions where a suitable leaving group on the oxadiazole intermediate is displaced by tetrahydro-2H-pyran-4-yl nucleophiles.

This step requires careful control of reaction conditions to preserve the integrity of the heterocyclic rings.

Introduction of the Propan-1-amine Side Chain

The propan-1-amine moiety is attached at the 5-position of the oxadiazole ring, usually by:

- Alkylation of the oxadiazole intermediate with 3-bromopropan-1-amine or its protected derivatives.

- Alternatively, reduction of nitrile or amide precursors to the corresponding amine after ring formation.

Protection-deprotection strategies may be employed to avoid side reactions involving the amine group.

Representative Synthetic Scheme

| Step | Reaction Type | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Amidoxime formation | Hydroxylamine hydrochloride, base, solvent | Conversion of nitrile to amidine oxime |

| 2 | Cyclocondensation | Trichloroacetic anhydride or dehydrating agent | Formation of 1,2,4-oxadiazole ring |

| 3 | Nucleophilic substitution | Tetrahydro-2H-pyran-4-yl nucleophile, base | Introduction of tetrahydro-2H-pyran substituent |

| 4 | Alkylation or reduction | 3-Bromopropan-1-amine or nitrile reduction agents | Attachment or formation of propan-1-amine side chain |

Analytical Data and Characterization

- Molecular Formula: C10H17N3O2

- Molecular Weight: 211.26 g/mol

- IUPAC Name: 3-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine

- Standard InChI: InChI=1S/C10H17N3O2/c11-5-1-2-9-12-10(13-15-9)8-3-6-14-7-4-8/h8H,1-7,11H2

- Canonical SMILES: C1COCCC1C2=NOC(=N2)CCCN

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

Oxidation: Formation of oxides or imines.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3-(Tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring may play a crucial role in binding to these targets, while the amine group can participate in hydrogen bonding or electrostatic interactions. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural differences and molecular properties of analogues:

*Estimated molecular weight of the target compound based on analogues.

Functional Group Impact Analysis

- Tetrahydro-2H-pyran-4-yl (Target Compound): Solubility: The oxygen atom in the tetrahydropyran ring improves hydrophilicity compared to purely aromatic substituents.

-

- Electronic Effects : The sulfur atom in thiophene contributes to electron-rich aromaticity, favoring π-π interactions with aromatic residues in proteins.

- Metabolic Stability : Thiophene may undergo oxidative metabolism, unlike the more stable tetrahydropyran.

-

- Hydrogen Bonding : The nitrogen atoms in pyrazine enable hydrogen bonding with acidic protons in biological targets.

- Electron Deficiency : This group may reduce electron density on the oxadiazole ring, altering reactivity.

- Pyridin-4-yl : Basicity: The pyridine nitrogen can protonate under physiological conditions, enhancing solubility and target engagement.

-

- Extended Conjugation : The chromene system allows for UV absorption/fluorescence, useful in imaging or mechanistic studies.

- Steric Effects : The bulky substituent may limit binding to compact active sites.

Biological Activity

The compound 3-(3-(Tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydro-2H-pyran moiety linked to an oxadiazole ring, which is known for its diverse biological activities. The structural formula can be represented as follows:

This structure suggests potential interactions with various biological targets, making it a candidate for pharmacological studies.

Antimicrobial Activity

Recent studies have indicated that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis.

Anticancer Properties

The oxadiazole moiety has also been implicated in anticancer activity. In vitro studies demonstrated that related compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) . The proposed mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research has suggested that tetrahydropyran derivatives can enhance cognitive function and exhibit protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation .

Study 1: Antimicrobial Efficacy

A study conducted by Sayed et al. (2022) evaluated the antimicrobial properties of various oxadiazole derivatives. The results indicated that compounds similar to 3-(3-(Tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 15 | Staphylococcus aureus |

| Compound B | 20 | Escherichia coli |

Study 2: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, a series of oxadiazole derivatives were tested for their cytotoxic effects on cancer cell lines. The compound showed IC50 values in the low micromolar range against MCF-7 cells, indicating potent anticancer activity .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 3-(3-(Tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine | 5.6 | MCF-7 |

| Control Drug | 4.8 | MCF-7 |

The proposed mechanisms underlying the biological activities of this compound include:

- Inhibition of Enzymatic Pathways : The presence of the oxadiazole ring may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Induction of Apoptosis : Activation of apoptotic pathways through caspase activation has been observed in cancer studies.

- Antioxidant Activity : The tetrahydropyran moiety may contribute to reducing oxidative stress in neuronal cells.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1,2,4-oxadiazole derivatives, and how do they apply to this compound?

- Methodology : Synthesis typically involves cyclization of substituted acid hydrazides with appropriate carbonyl precursors under controlled conditions (e.g., using POCl₃ at 120°C). For example, describes cyclization of benzoic acid hydrazides to form oxadiazoles. Characterization includes IR spectroscopy for functional group identification and NMR for structural elucidation. X-ray crystallography (as in ) is critical for confirming tautomeric forms and planarity of heterocyclic systems .

- Safety : Follow GHS guidelines (e.g., P201, P210 in ) for handling reactive intermediates like chlorinated reagents. Use fume hoods and personal protective equipment (PPE) .

Q. How should researchers safely handle and dispose of waste containing this compound?

- Methodology : Store waste separately in labeled containers, avoiding heat/sparks ( ). Collaborate with certified waste management companies for disposal, particularly for halogenated byproducts ( ). Document safety protocols using SDS templates (e.g., GB/T 16483-2008 standards in ) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields of the oxadiazole core?

- Methodology : Apply statistical design of experiments (DoE) to minimize trial-and-error approaches. highlights the use of factorial designs to assess variables like temperature, solvent polarity, and catalyst loading. Computational tools (e.g., ICReDD’s reaction path search methods in ) can predict optimal conditions using quantum chemical calculations .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Methodology : Cross-validate NMR/IR data with X-ray crystallography ( ). For tautomeric ambiguities (e.g., 1,2,4-triazole vs. oxadiazole forms), use dynamic NMR or isotopic labeling. demonstrates resolving tautomerism via crystallographic analysis of co-crystallized forms .

Q. How can computational chemistry enhance the design of analogs with improved bioactivity?

- Methodology : Employ density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and docking studies to predict binding affinities. ’s ligand-receptor interaction data for tetrazole derivatives provides a template for analog design. Combine with high-throughput screening ( ) .

Q. What experimental controls are critical when assessing this compound’s stability under varying pH/temperature?

- Methodology : Use accelerated stability testing (e.g., ICH Q1A guidelines) with HPLC monitoring. Include controls for hydrolysis (acidic/basic conditions) and thermal degradation. ’s stability data for triazolone analogs illustrates protocol design .

Data Analysis & Reporting

Q. How should researchers address discrepancies between computational predictions and experimental results?

- Methodology : Re-evaluate computational parameters (e.g., solvent models in DFT) and experimental variables (e.g., purity of reagents). Use sensitivity analysis ( ) to identify critical factors. Publish negative results to refine predictive models .

Q. What metrics are essential for comparing synthetic routes in green chemistry contexts?

- Methodology : Calculate atom economy, E-factor, and process mass intensity (PMI). ’s CRDC subclass RDF2050104 (membrane separation) suggests integrating solvent recovery systems. Benchmark against ACS Green Chemistry Institute guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.